

hDHODH-IN-15: A Technical Guide for Researchers

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Compound of Interest

Compound Name: hDHODH-IN-15

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

hDHODH-IN-15 is a synthetic, small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] As a piperine derivative, **hDHODH-IN-15** has demonstrated potent inhibitory activity against hDHODH and cytotoxic effects in various cancer cell lines.[3] Its mechanism of action, centered on the depletion of the pyrimidine pool and induction of ferroptosis, suggests its potential as a therapeutic agent in diseases characterized by rapid cell proliferation, such as cancer.[2][3] This guide provides a comprehensive overview of **hDHODH-IN-15**, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Function and Mechanism of Action

The primary molecular target of **hDHODH-IN-15** is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for the synthesis of pyrimidines, which are critical building blocks for DNA and RNA.[2] By inhibiting DHODH, **hDHODH-IN-15** depletes the cellular pool of pyrimidines, leading to an arrest of proliferation in rapidly dividing cells that are highly dependent on this synthesis pathway.[2]

Furthermore, recent studies have revealed that **hDHODH-IN-15** exerts its anticancer effects by inducing ferroptosis, a form of iron-dependent programmed cell death characterized by the

accumulation of lipid peroxides.[3] The cytotoxicity of **hDHODH-IN-15** can be reversed by treatment with ferroptosis inhibitors.[3] This is supported by the observation of changes in intracellular markers of ferroptosis, including lipid peroxidation, Fe²⁺ levels, glutathione (GSH), and 4-hydroxynonenal (4-HNE).[3]

Quantitative Data

The following tables summarize the available quantitative data for **hDHODH-IN-15**.

Compound	Target	IC50	Source
hDHODH-IN-15	Rat Liver DHODH	11 µM	[2]
hDHODH-IN-15 (Compound H19)	Human DHODH	0.21 µM	[3]

Table 1: Enzymatic Inhibition of DHODH by **hDHODH-IN-15**

Compound	Cell Line	Assay Type	IC50	Source
hDHODH-IN-15 (Compound H19)	NCI-H226 (Lung Cancer)	Cytotoxicity	0.95 µM	[3]
hDHODH-IN-15 (Compound H19)	HCT-116 (Colon Cancer)	Cytotoxicity	2.81 µM (approx.)	[3]
hDHODH-IN-15 (Compound H19)	MDA-MB-231 (Breast Cancer)	Cytotoxicity	2.81 µM (approx.)	[3]

Table 2: Cytotoxicity of **hDHODH-IN-15** in Cancer Cell Lines

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

DHODH Enzyme Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).[4]

Materials:

- Recombinant human DHODH enzyme
- **hDHODH-IN-15**
- Dihydroorotate (DHO)
- Coenzyme Q10 (CoQ10)
- 2,6-dichloroindophenol (DCIP)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of **hDHODH-IN-15** in DMSO.
- In a 96-well plate, add the assay buffer, recombinant human DHODH, and CoQ10.
- Add the diluted **hDHODH-IN-15** or DMSO (vehicle control) to the wells.
- Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
- Add DCIP to each well.
- Initiate the enzymatic reaction by adding DHO.
- Immediately measure the decrease in absorbance at 650 nm over a 10-minute period using a microplate reader.
- Calculate the rate of DCIP reduction to determine DHODH activity.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of **hDHODH-IN-15** on the proliferation and viability of cancer cells.[4]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **hDHODH-IN-15** dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

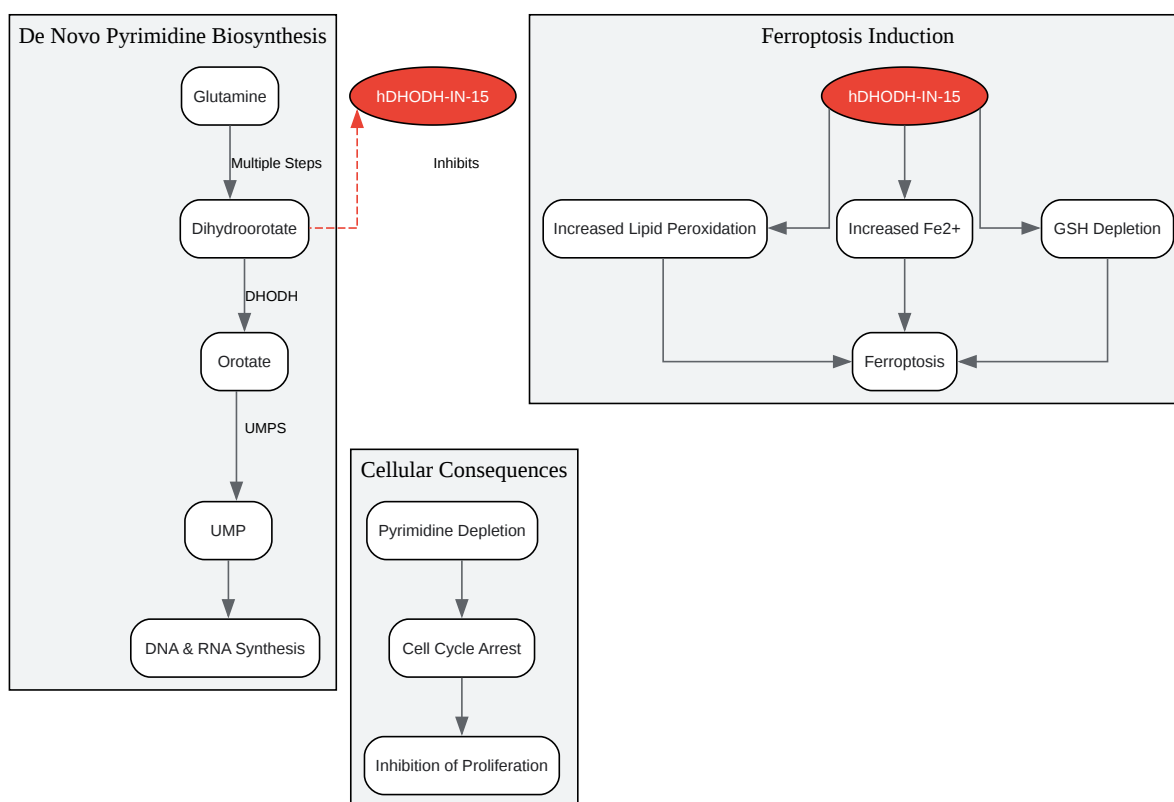
Procedure:

- Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
- Treat the cells with various concentrations of **hDHODH-IN-15**. Include a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 48-72 hours).
- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibition of DHODH by **hDHODH-IN-15** initiates a cascade of cellular events, primarily impacting pyrimidine synthesis and inducing ferroptosis.

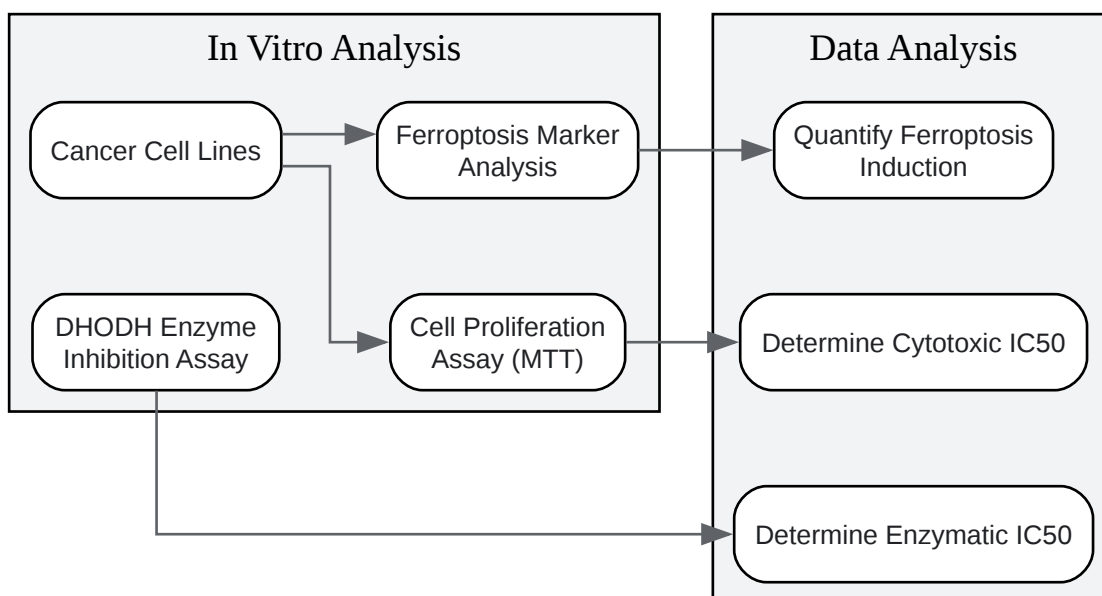


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Caption: Mechanism of **hDHODH-IN-15** action on pyrimidine synthesis and ferroptosis.

Inhibition of DHODH by **hDHODH-IN-15** leads to a depletion of the pyrimidine pool, which in turn causes cell cycle arrest and inhibits the proliferation of rapidly dividing cells.[2] Concurrently, **hDHODH-IN-15** induces ferroptosis, characterized by increased lipid peroxidation, elevated intracellular ferrous iron, and depletion of glutathione.[3]

The activity of DHODH is also linked to the mitochondrial electron transport chain.[5] DHODH inhibition can affect cellular respiration and is connected to other signaling pathways, including those regulated by p53 and c-Myc.[6][7] Depletion of pyrimidines can lead to ribosomal stress, which in turn can activate the p53 tumor suppressor pathway.[8] Furthermore, DHODH has been identified as a transcriptional target of the oncoprotein c-Myc, and DHODH inhibitors have been shown to downregulate c-Myc expression.[6]

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Caption: General experimental workflow for characterizing **hDHODH-IN-15**.

This workflow outlines the key in vitro experiments to characterize the activity of **hDHODH-IN-15**. It begins with determining the direct inhibitory effect on the DHODH enzyme, followed by

assessing its impact on cancer cell proliferation and its ability to induce ferroptosis.

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